molecular formula C14H14N2O3 B2693627 (E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide CAS No. 891052-82-7

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

カタログ番号 B2693627
CAS番号: 891052-82-7
分子量: 258.277
InChIキー: HBMHOAKMAJTMME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide” is a chemical compound. It is also known as "2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-" . It is a versatile compound with potential applications in diverse scientific research due to its unique properties and structure.


Synthesis Analysis

A new synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone (E-isomer) has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .

作用機序

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide binds irreversibly to the cysteine residue in the active site of BTK, preventing its activation and downstream signaling. BTK is a key regulator of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the induction of apoptosis in B-cells and reduces tumor growth in preclinical models of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK without affecting other kinases in the same family, such as Tec and interleukin-2-inducible T-cell kinase (ITK). This selectivity reduces the risk of off-target effects and improves the safety profile of the drug. This compound has also been shown to penetrate the blood-brain barrier, which may have implications for the treatment of B-cell malignancies that involve the central nervous system.

実験室実験の利点と制限

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its ability to penetrate the blood-brain barrier, and its promising preclinical results in B-cell malignancies. However, this compound has some limitations, such as its irreversible binding to BTK, which may limit its use in certain contexts, and its potential for drug-drug interactions with other medications that also target BTK.

将来の方向性

There are several potential future directions for the development of (E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, including:
1. Clinical trials in patients with B-cell malignancies to assess the safety and efficacy of the drug.
2. Combination therapy with other drugs that target different components of the BCR signaling pathway to improve treatment outcomes.
3. Development of this compound analogs with improved pharmacokinetic properties and selectivity for BTK.
4. Investigation of the potential use of this compound in other diseases that involve BTK, such as autoimmune disorders and inflammatory diseases.
5. Exploration of the potential use of this compound in combination with immunotherapy agents to enhance anti-tumor immune responses.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has shown potential for the treatment of B-cell malignancies. Further research is needed to assess the safety and efficacy of the drug in clinical trials and to explore its potential use in other diseases and in combination with other therapies.

合成法

The synthesis of (E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves several steps, starting from the reaction of 4-hydroxy-3-methoxybenzaldehyde with cyclopropylamine to form 4-hydroxy-3-methoxy-N-cyclopropylbenzamide. This intermediate is then reacted with ethyl cyanoacetate and a base to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

科学的研究の応用

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis in B-cells. In vivo studies have demonstrated that this compound reduces tumor growth and prolongs survival in mouse models of CLL and MCL.

特性

IUPAC Name

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-13-7-9(2-5-12(13)17)6-10(8-15)14(18)16-11-3-4-11/h2,5-7,11,17H,3-4H2,1H3,(H,16,18)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMHOAKMAJTMME-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。